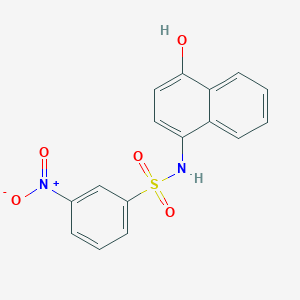
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied in the field of cancer research. This compound is a derivative of irinotecan, a widely used chemotherapeutic agent, and has shown promising results in preclinical and clinical trials.
Wirkmechanismus
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. Topoisomerase I cleaves the DNA strand, allowing the DNA to unwind and replicate. N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been shown to have both biochemical and physiological effects on tumor cells. Biochemically, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide inhibits the activity of topoisomerase I and causes the accumulation of DNA breaks, leading to cell death. Physiologically, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has also been shown to have a broad range of pharmacokinetic and pharmacodynamic effects, including metabolism, distribution, and elimination.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity, which allows for the evaluation of its efficacy as a chemotherapeutic agent. Another advantage is its well-defined mechanism of action, which allows for the study of the molecular pathways involved in tumor growth and progression. However, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide also has several limitations, including its low solubility, poor stability, and potential toxicity. These limitations must be taken into consideration when designing experiments using N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide.
Zukünftige Richtungen
There are several future directions for research on N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide. One direction is the development of novel formulations of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide that improve its solubility and stability. Another direction is the identification of biomarkers that predict the response to N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide and guide its clinical use. Additionally, the combination of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide with other chemotherapeutic agents or immunotherapies may enhance its antitumor activity and reduce its toxicity. Finally, the use of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide in combination with targeted therapies that inhibit specific molecular pathways involved in tumor growth and progression may lead to the development of personalized cancer treatments.
Synthesemethoden
The synthesis of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide involves the conversion of irinotecan, a prodrug, to its active metabolite. This process is achieved by the enzymatic cleavage of the carbamate group on irinotecan by carboxylesterase 1 (CES1) in the liver and intestinal epithelium. The resulting N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide is then glucuronidated by UDP-glucuronosyltransferase 1A1 (UGT1A1) and excreted in the bile. The synthesis of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide can also be achieved through chemical modification of irinotecan or by total synthesis.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been extensively studied in the field of cancer research due to its potent antitumor activity. It has been shown to inhibit the growth of various tumor cell lines, including colorectal, lung, breast, and ovarian cancer. N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has also been used in preclinical and clinical trials to evaluate its efficacy and safety as a chemotherapeutic agent. In addition, N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been used as a tool compound to study the mechanism of action of topoisomerase I inhibitors.
Eigenschaften
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-16-9-8-15(13-6-1-2-7-14(13)16)17-24(22,23)12-5-3-4-11(10-12)18(20)21/h1-10,17,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEDVNBXZOPMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386425 | |
| Record name | Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
CAS RN |
64920-20-3 | |
| Record name | Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)

![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5187142.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B5187145.png)
![propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5187161.png)

